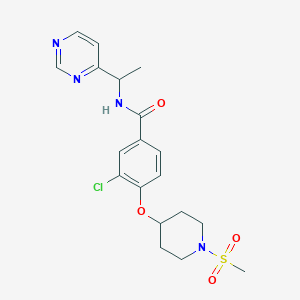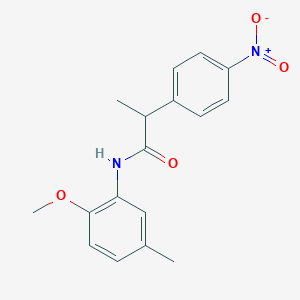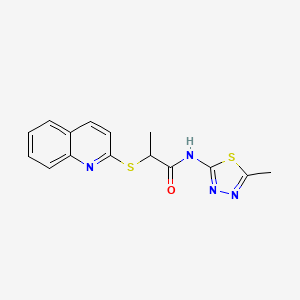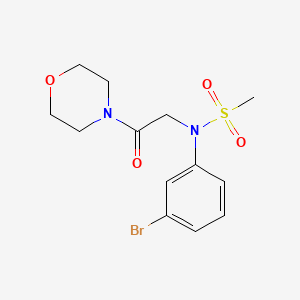
3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group, a methylsulfonylpiperidinyl group, and a pyrimidinylethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the chloro group, and the attachment of the methylsulfonylpiperidinyl and pyrimidinylethyl groups. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of 3-chloro-4-hydroxybenzoic acid with appropriate amines under amide coupling conditions.
Introduction of the Methylsulfonylpiperidinyl Group: This step may involve the reaction of piperidine with methylsulfonyl chloride, followed by attachment to the benzamide core through nucleophilic substitution.
Attachment of the Pyrimidinylethyl Group: This can be achieved through the reaction of pyrimidine derivatives with ethylating agents, followed by coupling with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(1-pyrimidin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c1-13(17-5-8-21-12-22-17)23-19(25)14-3-4-18(16(20)11-14)28-15-6-9-24(10-7-15)29(2,26)27/h3-5,8,11-13,15H,6-7,9-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBJUIDOEHMWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-phenoxypropanamide](/img/structure/B6128705.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B6128720.png)
![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B6128728.png)
![N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide](/img/structure/B6128733.png)
![2-HYDROXY-3-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID](/img/structure/B6128737.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![1-NAPHTHYL[4-(1-NAPHTHYLCARBONYL)-1,4-DIAZEPAN-1-YL]METHANONE](/img/structure/B6128770.png)
![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)

![ethyl 4-[(2-chlorophenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate](/img/structure/B6128797.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
